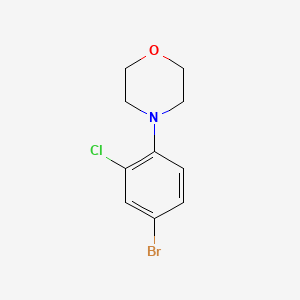

4-(4-Bromo-2-chlorophenyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-2-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSMUIJDFSXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743953 | |

| Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-07-6 | |

| Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromo 2 Chlorophenyl Morpholine

Advanced Synthetic Pathways for 4-(4-Bromo-2-chlorophenyl)morpholine

The primary method for synthesizing N-aryl morpholines involves the formation of a carbon-nitrogen (C-N) bond between the morpholine (B109124) nitrogen and an aryl group. nih.gov Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the most efficient and widely used methods for this transformation.

Detailed Reaction Mechanisms and Optimization Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex. In the case of synthesizing this compound, the starting material would likely be a 1,2,4-tri-substituted benzene, such as 4-bromo-2-chloro-1-fluorobenzene or 1,4-dibromo-2-chlorobenzene. The Pd(0) species will preferentially react with the most labile carbon-halogen bond.

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. In the presence of a base, the morpholine is deprotonated to form a more nucleophilic amido group, resulting in a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl morpholine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Optimization of this reaction is critical for achieving high yields and purity. Several factors must be considered:

| Parameter | Influence on Reaction | Optimization Examples |

| Palladium Precursor | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃. The choice can affect catalyst activation and stability. |

| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Mor-Dalphos are often effective for coupling with less reactive aryl chlorides. researchgate.net |

| Base | Facilitates the deprotonation of the amine and the regeneration of the catalyst. | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are commonly used. beilstein-journals.org |

| Solvent | Solubilizes reactants and influences catalyst activity and stability. | Aprotic polar solvents like toluene, dioxane, or dimethylformamide (DMF) are typical choices. mdpi.com |

| Temperature | Affects reaction rate and catalyst decomposition. | Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) than those with aryl bromides or iodides. researchgate.net |

Catalytic Systems and Their Impact on Yield and Selectivity

The choice of catalytic system is paramount for the successful N-arylation of morpholine, especially when dealing with challenging substrates like polychlorinated or polybrominated arenes.

Palladium-Based Catalysts: Palladium complexes are the most common catalysts for Buchwald-Hartwig aminations. The combination of a palladium precursor and a specialized phosphine ligand allows for high efficiency and broad substrate scope. researchgate.net N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, often providing greater thermal stability to the palladium catalyst, which is beneficial for reactions involving less reactive aryl chlorides. researchgate.net

Copper-Based Catalysts: The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst. While it often requires harsher reaction conditions (higher temperatures) and stoichiometric amounts of copper, modern advancements have led to the development of more efficient ligand-assisted copper-catalyzed systems that operate under milder conditions. researchgate.net Heterogeneous copper catalysts are also being explored for their ease of separation and recyclability. mdpi.com

| Catalyst System | Substrate | Typical Conditions | Advantages/Disadvantages |

| Pd(OAc)₂ / XPhos | Aryl Chlorides/Bromides | NaOt-Bu, Toluene, 80-110 °C | High activity for challenging substrates, broad scope. Can be expensive. beilstein-journals.org |

| Pd₂(dba)₃ / RuPhos | Aryl Chlorides/Bromides | K₃PO₄, Dioxane, 100 °C | Excellent yields, air-stable ligands. Residual palladium can be difficult to remove. researchgate.net |

| CuI / L-proline | Aryl Iodides/Bromides | K₂CO₃, DMSO, 90-110 °C | Less expensive than palladium. Often requires higher temperatures and specific substrates. researchgate.net |

| Heterogeneous Pd or Cu | Aryl Halides | Various | Catalyst can be recovered and reused, aligning with green chemistry principles. May have lower activity. mdpi.com |

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener approaches for N-arylation reactions. mdpi.com These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. This technique has been successfully applied to Buchwald-Hartwig aminations. beilstein-journals.orgresearchgate.net

Use of Green Solvents: Efforts are being made to replace traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water, polyethylene glycol (PEG), or bio-derived solvents like dimethylisosorbide (DMI) have been explored for N-arylation reactions. researchgate.netbioengineer.org

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions, often with mechanochemical grinding or ball-milling, eliminates solvent waste entirely. researchgate.netmdpi.com

Heterogeneous and Recyclable Catalysts: Anchoring palladium or copper catalysts onto solid supports (like silica, polymers, or magnetic nanoparticles) allows for easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation, enabling its reuse. mdpi.comresearchgate.net

Derivatization and Analog Synthesis of this compound

The presence of multiple reactive sites on this compound allows for extensive derivatization to create a library of analogs for various applications, such as in drug discovery.

Functionalization of the Morpholine Ring

The morpholine ring is a saturated heterocycle and generally robust under many reaction conditions. The nitrogen atom is already substituted, making it a tertiary amine. While direct C-H functionalization of the morpholine ring is challenging, certain transformations are possible. For instance, secondary amines can be derivatized to N-nitrosomorpholine under acidic conditions with sodium nitrite, a reaction used for analytical detection. nih.gov However, for a tertiary amine like this compound, such reactions are not typical. Advanced synthetic strategies, often involving multi-step sequences starting from different precursors, are required to introduce substituents onto the carbon framework of the morpholine ring. acs.orgresearchgate.net

Modifications on the Halogenated Phenyl Moiety

The halogenated phenyl moiety is the primary site for derivatization, offering a platform for selective carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the key to achieving regioselective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective transformations at the bromine-substituted position while leaving the chlorine atom untouched. nih.govnih.gov

Selective Suzuki Cross-Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an aryl halide. By carefully controlling the reaction conditions (e.g., using a suitable palladium catalyst and base at a moderate temperature), the C-Br bond of this compound can be selectively coupled with various aryl or vinyl boronic acids. nih.gov This yields biaryl or styrenyl derivatives, respectively, while preserving the chloro-substituent for potential subsequent reactions.

Selective Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes. organic-chemistry.org This reaction is also highly selective for more reactive halides. Applying this to this compound would allow for the introduction of an alkyne group at the C4 position (replacing bromine) under palladium/copper catalysis. wikipedia.org This transformation is valuable for creating rigid scaffolds and intermediates for further synthesis.

Selective Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org This reaction can be used to introduce vinyl groups onto the phenyl ring, again with high selectivity for the C-Br bond over the C-Cl bond. nih.gov This provides access to a variety of substituted styrene derivatives.

The table below illustrates the potential for selective derivatization based on analogous reactions with dihalogenated phenyl compounds.

| Reaction Type | Reagent | Product Structure | Expected Outcome |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 4-(4-Aryl-2-chlorophenyl)morpholine | Selective reaction at the C-Br bond to form a biaryl structure. nih.govmdpi.com |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-(2-Chloro-4-(alkynyl)phenyl)morpholine | Selective formation of a C-C triple bond at the C-Br position. libretexts.org |

| Heck Coupling | Alkene (e.g., Styrene) | 4-(2-Chloro-4-vinylphenyl)morpholine | Selective vinylation at the C-Br bond. libretexts.org |

Synthesis of Related Carboxamide and Thiocarboxamide Derivatives

The introduction of a carboxamide or thiocarboxamide linkage is a common strategy in medicinal chemistry to create compounds with potential biological activity. The synthesis of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide, for instance, involves the reaction of this compound with a suitable reagent to form the urea linkage.

A general approach to synthesizing carboxamide derivatives often involves the coupling of a carboxylic acid with an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). For thiocarboxamide derivatives, the corresponding isothiocyanate can be reacted with an amine.

While direct synthesis pathways for carboxamide derivatives of this compound are proprietary, analogous syntheses provide insight. For example, quinoline-4-carboxamides are prepared by coupling a quinoline-4-carboxylic acid with an appropriate amine using EDC and HOBt in DMF acs.org. Another method involves a one-pot chlorination and amide formation by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride, followed by reaction with an amine acs.org.

Table 1: General Reagents for Carboxamide Synthesis

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Coupling Agents | EDC, DCC | Activate carboxylic acids for reaction with amines. |

| Catalysts | HOBt, DMAP | Facilitate the coupling reaction and improve yields. |

| Chlorinating Agents | Thionyl chloride (SOCl₂) | Convert carboxylic acids to more reactive acid chlorides. |

| Starting Materials | Carboxylic acids, Amines | The building blocks for the final carboxamide product. |

Synthesis of Hydrazide and Triazole Derivatives

Hydrazides are key intermediates in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. The synthesis typically begins with an ester derivative which is then treated with hydrazine hydrate. For example, morpholin-N-ethyl acetate can be reacted with hydrazine hydrate in ethanol to yield morpholin-N-ethyl acetohydrazide researchgate.net. This reaction is a nucleophilic substitution where the amino group of hydrazine attacks the carbonyl carbon of the ester, leading to the elimination of an alcohol molecule researchgate.net.

The resulting hydrazide can then be used to construct a triazole ring. One common method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to form the 1,2,4-triazole-3-thiol ring researchgate.netnih.gov.

Synthetic Pathway to Triazole Derivatives:

Esterification: A carboxylated morpholine derivative is converted to its corresponding ester.

Hydrazide Formation: The ester reacts with hydrazine hydrate (N₂H₄·H₂O) to form the acetohydrazide derivative researchgate.netnih.gov.

Thiosemicarbazide Synthesis: The hydrazide is treated with an ammonium thiocyanate or a suitable isothiocyanate to yield a thiosemicarbazide researchgate.net.

Triazole Cyclization: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol researchgate.net.

This triazole thiol can be further modified, for instance, through Mannich reactions with formaldehyde and various secondary amines to produce a range of N-substituted derivatives researchgate.netnih.gov.

Exploration of Other Heterocyclic Conjugates

The this compound scaffold can be conjugated with a wide array of other heterocyclic systems to generate novel chemical entities. These syntheses often leverage key intermediates that can react with different building blocks to form various five- or six-membered rings.

Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis. For example, reacting a p-bromoacetophenone with thiourea in the presence of iodine as a catalyst yields a 4-(4-bromophenyl)thiazol-2-amine intermediate nih.gov. This intermediate can then be reacted with various aromatic aldehydes to produce a library of Schiff base derivatives nih.gov.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles can be synthesized from semicarbazone precursors. The semicarbazones are subjected to oxidative intramolecular cyclization using reagents like bromine in glacial acetic acid with sodium acetate .

Pyridine Derivatives: Pyridine rings can be constructed from hydrazide-hydrazone intermediates. For instance, reacting these intermediates with activated methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of highly substituted pyridine derivatives mdpi.com.

The versatility of the starting materials allows for the creation of a diverse range of heterocyclic conjugates, each with unique structural features.

Analytical Characterization Techniques in Synthetic Chemistry

The confirmation of the chemical structure and the assessment of the purity of newly synthesized compounds are critical steps in synthetic chemistry. A combination of spectroscopic and chromatographic techniques is employed to achieve this.

Spectroscopic Confirmation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of a compound, including the functional groups present and the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, in the synthesis of hydrazide-hydrazone derivatives, the appearance of characteristic bands for N-H (around 3300-3500 cm⁻¹) and C=O (around 1670-1696 cm⁻¹) groups confirms the structure mdpi.com. The C=N stretch in Schiff bases is typically observed in the 1551-1670 cm⁻¹ region .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. In ¹H NMR spectra of thiazole derivatives, signals in the aromatic region (6.9-7.5 δ ppm) confirm the presence of the phenyl ring, while a singlet around 7.0 δ ppm can indicate the C-H proton of the thiazole ring nih.gov. For morpholine derivatives, characteristic signals for the -N-CH₂- and -O-CH₂- protons are expected.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the synthesized compound mdpi.comresearchgate.net.

Table 2: Spectroscopic Data for a Representative Heterocyclic Compound: 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol mdpi.com

| Technique | Observed Data | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 3520 (O-H), 3010 (Ar C-H), 2985 (Aliphatic C-H) | Presence of hydroxyl, aromatic, and aliphatic C-H bonds. |

| ¹H-NMR (δ, ppm) | 10.69 (s, 1H, OH), 7.26-6.70 (m, 3H, Ar-H), 3.67 (s, 2H, Ar-CH₂), 2.81 (m, 4H, -S-CH₂-), 2.74 (m, 4H, -N-CH₂-) | Confirms the presence and chemical environment of all protons. |

| ¹³C-NMR (δ, ppm) | 156.7 (Ar-C-O), 131.6-110.8 (Ar-C), 61.66 (Ar-CH₂), 54.36 (-N-CH₂-), 27.84 (-S-CH₂-) | Confirms the carbon skeleton of the molecule. |

| FAB-MS (m/z) | 288 (M+1) | Corresponds to the molecular weight of the compound (287 g/mol). |

Chromatographic Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of a sample. A pure compound will typically show a single peak in the chromatogram under specific conditions (e.g., column, mobile phase, and detector). The retention time of the peak is a characteristic of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the components are separated by the LC column, they are introduced into the mass spectrometer, which provides molecular weight information for each peak. This is particularly useful for confirming the identity of the main peak and identifying any impurities. For example, LC-MS has been used to confirm the molecular ion of intermediates like 4-thiomorpholin-4-ylbenzonitrile (m/z: 206.29, M+1) fortunejournals.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. It was used to identify 4-bromo-2-chlorophenol, a related compound, in a complex matrix nih.gov. The mass spectra of isomers separated by GC can be very similar, but the combination of retention time and mass spectral data allows for definitive identification researchgate.net.

These analytical methods, when used in combination, provide a comprehensive characterization of synthetic compounds, ensuring both structural accuracy and high purity.

Advanced Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Resultant Bioactivity Changes

The biological activity of phenylmorpholine compounds is highly sensitive to structural modifications. While specific SAR data for 4-(4-Bromo-2-chlorophenyl)morpholine is not extensively published, the principles governing the broader class of phenylmorpholines provide a strong framework for understanding its potential bioactivity. Most compounds in this class act as monoamine neurotransmitter releasers, with stimulant effects. wikipedia.org

Systematic alterations to the phenylmorpholine scaffold have been shown to significantly impact potency and selectivity for monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov Modifications generally fall into two categories: substitution on the phenyl ring and substitution on the morpholine (B109124) ring.

For the phenyl ring, the nature, position, and size of substituents are critical. For instance, in a series of related phenylmorpholine analogs, the addition of a methyl group to the phenyl ring was found to generally increase potency at SERT. nih.gov The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) can drastically alter the interaction of the molecule with its biological target. Broader structural modifications, such as replacing the phenyl ring with other aromatic systems or altering the core morpholine structure, would be expected to produce significant and often unpredictable changes in bioactivity. elsevierpure.com

The table below illustrates how hypothetical modifications to the phenyl ring of a core phenylmorpholine structure could influence biological activity, based on general principles observed in related compound series.

Table 1: Influence of Phenyl Ring Modifications on Hypothetical Bioactivity

| Compound | R1 | R2 | R3 | R4 | Hypothetical IC50 (nM) at DAT |

|---|---|---|---|---|---|

| Parent | H | H | H | H | 150 |

| Analog A | Cl | H | H | H | 120 |

| Analog B | H | H | Br | H | 95 |

| Analog C | Cl | H | Br | H | 70 |

| Analog D | OCH3 | H | H | H | 200 |

| Analog E | H | H | CF3 | H | 85 |

This table is representative and based on general SAR principles for monoamine transporter ligands.

Influence of Halogenation Patterns on Pharmacological Profiles

The specific pattern of halogen substitution on the phenyl ring is a key determinant of the pharmacological profile of many centrally active compounds. researchgate.netmedicaljournalshouse.com For this compound, the presence of two different halogens at specific positions—a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2)—is pivotal.

Halogen atoms influence a molecule's properties in several ways:

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB), a critical feature for CNS-active drugs. acs.orgnih.gov

Electronic Effects: Halogens are electron-withdrawing via the inductive effect but can act as weak pi-donors through their lone pairs. This electronic modulation affects how the aromatic ring interacts with receptor sites. masterorganicchemistry.com

Halogen Bonding: Larger halogens like bromine and chlorine can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor, which can significantly enhance binding affinity. nih.govmdpi.com

Studies on related compounds have shown that both the type and position of the halogen are crucial. For example, moving a bromine substituent on a phenyl ring can alter biological activity by orders of magnitude. researchgate.net In some series, increasing the size of the halogen (e.g., from Cl to Br) enhances activity, while in others, a "plateau effect" is seen where chlorine is optimal. researchgate.net The 2-chloro, 4-bromo pattern in the target compound suggests a specific steric and electronic profile optimized for a particular receptor binding pocket. The ortho-chloro group may serve to force the phenyl ring into a specific rotational angle (dihedral angle) relative to the morpholine ring, which is often a critical factor for activity.

Table 2: Effect of Phenyl Ring Halogenation on Receptor Binding Affinity (Representative Data)

| Compound Analog | Phenyl Substitution | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 4-H | 250 |

| Analog 2 | 4-Fluoro | 180 |

| Analog 3 | 4-Chloro | 110 |

| Analog 4 | 4-Bromo | 90 |

| Analog 5 | 2-Chloro | 150 |

| Analog 6 | 2-Chloro, 4-Bromo | 65 |

This table illustrates the general trend where halogenation, particularly di-substitution, can enhance binding affinity. Data is representative.

Impact of Morpholine Ring Substituents on Biological Activity

In this compound, the morpholine ring is unsubstituted. Introducing substituents onto the morpholine ring can have several effects:

Altering Basicity: N-alkylation (e.g., adding a methyl or ethyl group to the nitrogen) can change the pKa of the nitrogen atom, affecting its ionization state at physiological pH and its ability to form ionic bonds with acidic residues in a receptor.

Introducing Steric Hindrance: Substituents on the carbon atoms of the morpholine ring (e.g., at the C2, C3, C5, or C6 positions) can introduce steric bulk. This can either enhance binding by filling a hydrophobic pocket or decrease binding by clashing with the receptor surface. sci-hub.se

Improving Selectivity: In some cases, such as with certain kinase inhibitors, adding substituents to the morpholine ring has been used to increase selectivity for one target over another. acs.org For example, introducing a methyl group at the 3rd position of the morpholine ring has been shown to increase the anticancer activity in some compound series. sci-hub.se

Conversely, replacing the morpholine ring with other heterocyclic systems, like piperazine, can lead to a significant reduction in activity, highlighting the importance of the morpholine oxygen atom for maintaining the desired pharmacological profile in many scaffolds. nih.gov

Computational Chemistry in SAR Elucidation

Computational methods are indispensable for understanding the complex relationship between the structure of a molecule like this compound and its biological activity. These in-silico techniques provide insights that are difficult to obtain through experimental methods alone. nih.gov

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule with high accuracy. nih.gov For this compound, QC methods can compute a variety of molecular descriptors that are critical for SAR analysis.

These descriptors include:

Electrostatic Potential (ESP): Maps the charge distribution around the molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). This is crucial for predicting electrostatic interactions with a receptor.

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction profile.

Partial Atomic Charges: Calculates the charge on each atom, providing a detailed view of charge distribution and potential sites for ionic or polar interactions.

These calculated descriptors are fundamental inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. pensoft.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein (e.g., a monoamine transporter) and scoring the different poses based on interaction energies. nih.gov This helps identify key interactions, such as hydrogen bonds with the morpholine oxygen or nitrogen, and halogen or π-π stacking interactions involving the di-halogenated phenyl ring. nih.govnih.gov

Molecular dynamics (MD) simulations build upon docking by simulating the movement of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.gov MD simulations provide a dynamic view of the binding event, allowing researchers to:

Assess the stability of the docked pose. nih.gov

Observe conformational changes in both the ligand and the receptor upon binding.

Calculate binding free energies, which give a more accurate prediction of binding affinity than docking scores alone. filizolalab.orgrowan.edu

Identify the role of water molecules in mediating interactions within the binding site.

Together, docking and MD simulations offer a powerful approach to visualize and analyze the molecular basis of a compound's activity. nih.gov

QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. pensoft.net

The development and validation of a QSAR model for a class of compounds like phenylmorpholines involves several key steps:

Data Set Preparation: A dataset of structurally related molecules with experimentally determined biological activities is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.govfda.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build an equation that correlates a subset of the descriptors with biological activity. pensoft.net

Model Validation: The model's robustness and predictive power are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of the test set, R²pred) are essential. basicmedicalkey.commdpi.com A reliable QSAR model must meet stringent statistical criteria. nih.govresearchgate.net

For a compound like this compound, a validated QSAR model could predict its affinity for various receptors based on descriptors derived from its unique halogenation and electronic structure. pensoft.netfda.gov

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenmetrazine |

| Piperazine |

| ZSTK474 |

Biological Activity and Pharmacological Investigations

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Validation

Due to the lack of pharmacological studies, no molecular targets for 4-(4-Bromo-2-chlorophenyl)morpholine have been identified or validated.

Binding Interactions and Allosteric Modulation

There is no information available regarding the binding interactions or potential allosteric modulation effects of this compound with any biological target.

Cellular Pathway Perturbations

No research has been published detailing any perturbations of cellular pathways resulting from exposure to this compound.

Pharmacokinetics and Drug Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

While specific ADME studies on 4-(4-Bromo-2-chlorophenyl)morpholine are not extensively documented in publicly available literature, its profile can be inferred from its structural components: the morpholine (B109124) ring and the halogenated phenyl group.

The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and improve absorption. researchgate.net The nitrogen atom in the morpholine ring is weakly basic, giving it a pKa value that can lead to favorable ionization at physiological pH, which is beneficial for solubility and oral bioavailability. nih.govacs.org

The distribution of the compound is expected to be influenced by the lipophilicity conferred by the 4-bromo-2-chlorophenyl group. Halogen atoms like bromine and chlorine significantly increase a molecule's lipophilicity, which may lead to wider distribution into tissues, including adipose tissue, and could affect plasma protein binding.

Metabolism is a critical aspect of the compound's profile. The morpholine ring is known to be susceptible to metabolic oxidation, which can lead to ring cleavage. sci-hub.senih.gov The aromatic ring may undergo oxidation, and the entire molecule could be subject to conjugation reactions, such as glucuronidation, to facilitate excretion.

Excretion of the compound and its metabolites would likely occur through renal and/or biliary pathways, a common fate for moderately lipophilic substances after they have been rendered more water-soluble through metabolic processes.

Table 1: Predicted ADME Properties of this compound Based on Structural Analogs

| ADME Parameter | Influencing Moiety | Predicted Property | Rationale |

| Absorption | Morpholine Ring | Moderate to Good Oral Bioavailability | The morpholine ring enhances aqueous solubility. researchgate.net |

| Distribution | 4-Bromo-2-chlorophenyl Group | Wide Tissue Distribution | Increased lipophilicity from halogen atoms promotes entry into tissues. |

| Metabolism | Morpholine & Phenyl Rings | Multiple Metabolic Pathways | Subject to oxidation of the morpholine ring and hydroxylation of the phenyl ring. sci-hub.senih.gov |

| Excretion | Metabolites | Renal and Biliary Clearance | Metabolites are typically more polar, facilitating excretion via urine and bile. |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is anticipated to follow pathways established for other morpholine-containing xenobiotics. The primary site of metabolic attack is often the morpholine ring itself.

Research on similar structures shows that the metabolism of the morpholine moiety frequently proceeds via oxidation. sci-hub.se One common pathway involves the oxidation of the carbon atoms adjacent to the ring's nitrogen or oxygen, which can lead to the formation of unstable intermediates that result in ring opening. sci-hub.senih.gov This can produce metabolites such as aminoethoxyacetic acid derivatives. sci-hub.se

Another potential metabolic route is the oxidation of the aromatic ring. The 4-bromo-2-chlorophenyl group may undergo hydroxylation at one of the available positions on the phenyl ring. The resulting phenolic metabolites can then be further processed through conjugation with glucuronic acid or sulfate (B86663), forming more water-soluble compounds that are easily excreted. Studies on related bromo-anilines have identified metabolites like 2-amino-5-bromophenylsulphate. nih.gov

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Site of Action | Potential Metabolites |

| Morpholine Ring Oxidation | Carbon atoms of the morpholine ring | Ring-opened carboxylic acids (e.g., aminoethoxyacetic acid derivatives). sci-hub.se |

| Aromatic Hydroxylation | Phenyl ring | Hydroxylated derivatives (e.g., 4-Bromo-2-chloro-hydroxyphenyl-morpholine). |

| Phase II Conjugation | Hydroxylated metabolites | Glucuronide or sulfate conjugates. nih.gov |

Impact of Morpholine Moiety on Pharmacokinetic Properties

The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to fine-tune the pharmacokinetic properties of a lead compound. nih.govsci-hub.se Its impact is multifaceted, influencing solubility, metabolic stability, and receptor interaction.

The presence of both a nitrogen and an oxygen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, which can enhance solubility and interaction with biological targets. acs.orgacs.org The nitrogen atom provides a site for protonation at physiological pH, which generally increases aqueous solubility and can be critical for achieving sufficient plasma concentrations after oral administration. nih.govnih.gov

Furthermore, the morpholine moiety can improve a compound's metabolic stability compared to other cyclic amines like piperidine. sci-hub.se While it is a site for metabolism, its rate of oxidation can be more controlled, providing a better balance between clearance and exposure. This modulation of pharmacokinetic properties is a key reason for its widespread use in drug design. acs.orgresearchgate.net

Table 3: Influence of the Morpholine Moiety on Key Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of Morpholine Moiety | Physicochemical Basis |

| Aqueous Solubility | Enhancement | The ring's oxygen can act as a hydrogen bond acceptor, and the basic nitrogen can be protonated. nih.govnih.gov |

| Metabolic Stability | Modulation | Offers a more stable alternative to some other heterocyclic amines, though still a site for oxidation. nih.govsci-hub.se |

| Oral Absorption | Improvement | Enhanced solubility and appropriate lipophilicity contribute to better absorption from the gastrointestinal tract. researchgate.net |

| Potency | Enhancement | The oxygen atom can form hydrogen bonds with target proteins. acs.orgnih.gov |

Blood-Brain Barrier Permeability and Central Nervous System Penetration

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The morpholine ring is frequently used in the design of CNS-active drugs specifically to improve BBB penetration. nih.govnih.gov

Developing drugs for the CNS requires a delicate balance between molecular size and lipophilicity to facilitate passage through the BBB. acs.orgnih.gov The morpholine ring contributes favorably to this balance. Its presence can increase the polarity and hydrogen bonding capacity of a molecule without dramatically increasing its size. The weakly basic nitrogen atom of the morpholine ring provides a pKa value similar to the pH of blood, which can enhance both solubility and brain permeability. nih.govacs.org

The aryl-morpholine structural motif is found in many compounds that are known to cross the BBB. nih.gov The lipophilic character of the 4-bromo-2-chlorophenyl group in this compound would further aid in partitioning from the blood into the lipid-rich environment of the brain endothelial cells, while the morpholine provides the necessary polarity to allow for subsequent passage into the brain parenchyma. This combination of a lipophilic aromatic system and a polar heterocyclic ring is a common strategy for achieving CNS penetration. nih.govresearchgate.net

Table 4: Factors Influencing BBB Permeability of Morpholine-Containing Compounds

| Structural Feature | Contribution to BBB Permeability | Reference |

| Morpholine Ring | Provides a balance of lipophilic and hydrophilic properties. | acs.orgnih.gov |

| Basic Nitrogen | Can be protonated, influencing solubility and transport. Its pKa is favorable for permeability. | nih.govacs.org |

| Lipophilic Phenyl Group | Halogenation (Bromo, Chloro) increases lipophilicity, aiding partitioning into the BBB. | nih.gov |

| Hydrogen Bond Acceptor | The oxygen atom can interact with transporters or membrane components. | acs.org |

Future Perspectives and Challenges in Research on 4 4 Bromo 2 Chlorophenyl Morpholine

Translational Research and Clinical Potential

The journey of a chemical compound from laboratory discovery to a clinical therapeutic is a long and arduous one, yet the foundational structure of 4-(4-Bromo-2-chlorophenyl)morpholine, the morpholine (B109124) ring, is a well-established pharmacophore in numerous approved drugs. This history provides a strong basis for the translational potential of its derivatives. The morpholine moiety is recognized for its ability to improve the pharmacokinetic properties of drug candidates, including enhanced solubility and metabolic stability. sci-hub.se

Research into morpholine-substituted quinazolines has demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). nih.gov For instance, certain morpholine-substituted quinazoline (B50416) derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The presence of halogen atoms (bromo and chloro) on the phenyl ring can further influence the compound's biological activity, a common strategy in medicinal chemistry to enhance potency. sci-hub.se

The clinical potential of this class of compounds is not limited to oncology. Substituted phenylmorpholines have been investigated for their effects on the central nervous system, acting as monoamine neurotransmitter releasers with potential applications in treating conditions like obesity, addiction, and depression. wikipedia.orggoogle.com

Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from a study on morpholine substituted quinazoline derivatives. nih.gov

Development of Selective Agents

A key challenge in drug development is achieving target selectivity to maximize therapeutic efficacy while minimizing off-target side effects. The morpholine scaffold offers a versatile platform for designing selective inhibitors. For instance, morpholine-containing compounds have been developed as selective inhibitors of key signaling proteins like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are often dysregulated in cancer. nih.gov

The development of selective agents based on the this compound structure would involve computational modeling and structure-activity relationship (SAR) studies. By modifying the substituents on the phenyl and morpholine rings, researchers can fine-tune the compound's binding affinity and selectivity for a specific biological target. The halogen substitutions on the phenyl ring of this compound are of particular interest, as they can form specific interactions within the binding pockets of target proteins, thereby enhancing selectivity.

Addressing Resistance Mechanisms

Drug resistance is a major hurdle in the long-term efficacy of many therapies, particularly in oncology. While specific resistance mechanisms to this compound have not been studied, insights can be drawn from resistance to other kinase inhibitors. Potential mechanisms could include mutations in the target protein that prevent drug binding, upregulation of alternative signaling pathways, or increased drug efflux from the cell. nih.gov

Future research should focus on identifying potential resistance mechanisms to this compound-based therapeutics. This could involve long-term cell culture studies to generate resistant cell lines and subsequent genomic and proteomic analyses to identify the molecular changes responsible for resistance. Understanding these mechanisms is crucial for developing strategies to overcome resistance, such as combination therapies or the design of next-generation inhibitors that are effective against resistant targets.

Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems, such as nanoparticle-based carriers, offer a promising approach to enhance the delivery of compounds like this compound. nih.govyoutube.com

Nanoparticles can improve the solubility of poorly water-soluble drugs, protect them from degradation in the bloodstream, and facilitate their transport across biological barriers like the blood-brain barrier. nih.gov For a compound like this compound, which may have applications in central nervous system disorders, nanoparticle-mediated delivery could be particularly advantageous. nih.gov Future research could explore the formulation of this compound into various nanocarriers, such as liposomes or polymeric nanoparticles, and evaluate their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

New Therapeutic Areas of Exploration

While the primary focus of research on related morpholine derivatives has been on cancer and central nervous system disorders, the unique chemical structure of this compound suggests potential for exploration in other therapeutic areas. The morpholine nucleus is present in drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gove3s-conferences.org

A patent for a structurally related compound, "4-Bromo-4-chlorophenoxy)(4-chlorophenyl) methyl] morpholine hydrochloride," suggests potential therapeutic applications in treating disorders of the nervous system, immunological or allergic disorders, and dermatological conditions. This highlights the broad therapeutic potential of this chemical class. Future screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications beyond the currently explored areas.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromo-2-chlorophenyl)morpholine, and what experimental conditions optimize yield?

A common method involves multi-step condensation reactions. For example, 4-bromobenzaldehyde derivatives can react with morpholine in the presence of a catalyst like L-proline under reflux conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (70–90°C) are critical for yield optimization. Catalytic systems such as acidic or basic conditions may influence regioselectivity, particularly when halogen substituents are present . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic and morpholine rings can be determined to assess planarity .

- NMR spectroscopy : H and C NMR identify substituent positions, with halogen-induced deshielding effects observed in aromatic protons.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., Br/Br and Cl/Cl ratios) .

Q. What solubility and formulation considerations are critical for in vitro assays?

Solubility in aqueous buffers (e.g., PBS at pH 7.4) is determined via shake-flask incubation. For low-solubility compounds, co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are used. Pre-formulation studies should assess stability under assay conditions (e.g., 24-hour incubation at 37°C) to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies between experimental and DFT-calculated bond lengths may arise from crystal packing effects or refinement limitations. Using higher-resolution data (≤1.0 Å) and refining with SHELXL’s TWIN or HKLF5 commands improves accuracy. For example, SHELX’s restraint options can correct for thermal motion artifacts in halogenated aromatic systems .

Q. What structure-activity relationship (SAR) insights exist for halogenated morpholine derivatives in biological systems?

Substituent position and halogen type significantly modulate activity. For instance, 4-(2-chlorobenzyl)morpholine analogs exhibit higher cytochrome P450 2A13 inhibition than bromo or fluoro derivatives due to enhanced hydrophobic interactions. Ortho-substituted halogens improve binding affinity compared to para positions, as steric effects alter receptor pocket compatibility .

Q. How is metabolic stability evaluated for this compound in preclinical studies?

- Recombinant CYP assays : Incubate the compound with CYP isoforms (e.g., 3A4, 2D6) to identify major metabolic pathways.

- LC-MS/MS analysis : Quantify parent compound depletion and metabolite formation (e.g., demethylation or hydroxylation products).

- Half-life (t½) determination : Hepatic microsomal stability assays using NADPH cofactors predict in vivo clearance rates .

Q. What strategies mitigate air/moisture sensitivity during synthesis of halogenated morpholine derivatives?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Anhydrous solvents (e.g., THF over molecular sieves) and inert gas purging (N₂/Ar) prevent hydrolysis.

- Stabilize intermediates with protecting groups (e.g., Boc for amines) before deprotection under controlled conditions .

Q. How can in silico modeling predict the compound’s interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide simulate binding poses using crystal structures (e.g., PDB ID 4EJG for cytochrome targets).

- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).

- QSAR models : Train datasets on halogenated analogs to predict IC₅₀ values or logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.